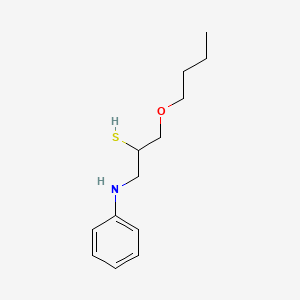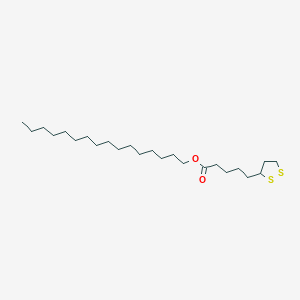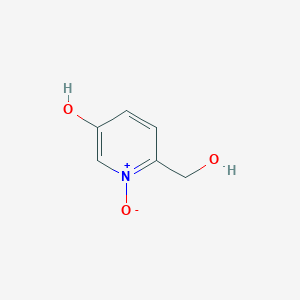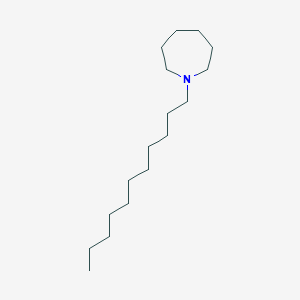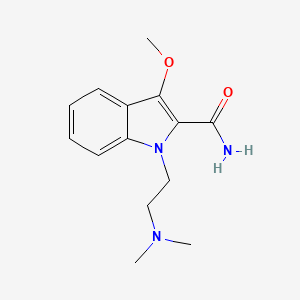
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- is a compound belonging to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the carboxamide moiety at the 2-position and the methoxy group at the 3-position of the indole ring imparts unique properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced at the 2-position of the indole ring through reactions with appropriate carboxylic acid derivatives.
Substitution with Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through nucleophilic substitution reactions.
Methoxylation: The methoxy group can be introduced at the 3-position using methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.
Applications De Recherche Scientifique
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-2-carboxamide: Lacks the dimethylaminoethyl and methoxy groups.
1H-Indole-3-carboxamide: Has the carboxamide group at the 3-position instead of the 2-position.
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-: Lacks the methoxy group.
Uniqueness
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dimethylaminoethyl and methoxy groups enhances its potential for various applications in research and industry.
Propriétés
Numéro CAS |
77941-28-7 |
|---|---|
Formule moléculaire |
C14H19N3O2 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)ethyl]-3-methoxyindole-2-carboxamide |
InChI |
InChI=1S/C14H19N3O2/c1-16(2)8-9-17-11-7-5-4-6-10(11)13(19-3)12(17)14(15)18/h4-7H,8-9H2,1-3H3,(H2,15,18) |
Clé InChI |
QIWVIKLVVZZPOF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1C2=CC=CC=C2C(=C1C(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


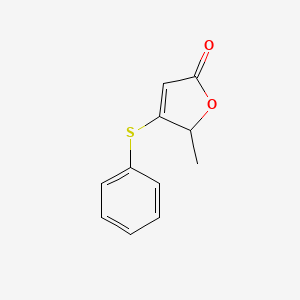
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)

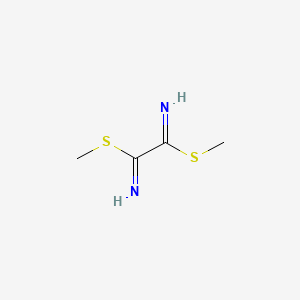
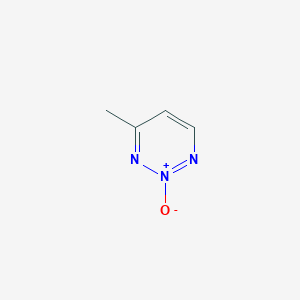
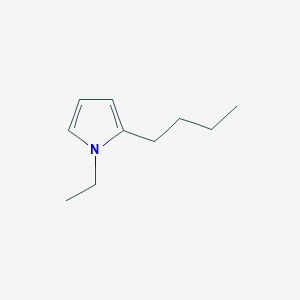
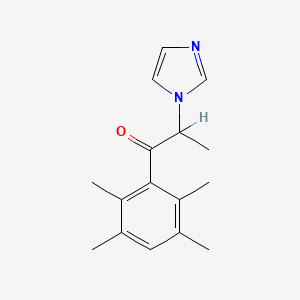
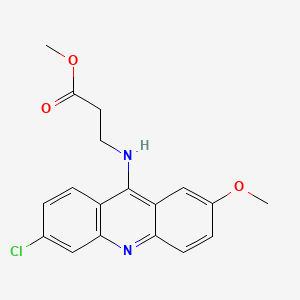
![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
